molecular formula C12H17ClN2 B12551811 N,N-dimethyl-N'-(2,4,6-trimethylphenyl)carbamimidoyl chloride CAS No. 144501-31-5

N,N-dimethyl-N'-(2,4,6-trimethylphenyl)carbamimidoyl chloride

Cat. No.: B12551811
CAS No.: 144501-31-5
M. Wt: 224.73 g/mol
InChI Key: HDQUNLGHLMLGFJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride is an organic compound with the molecular formula C12H17ClN2. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a carbamimidoyl chloride group attached to a 2,4,6-trimethylphenyl ring, with two dimethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride typically involves the reaction of 2,4,6-trimethylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran, under controlled temperatures to optimize the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a substituted carbamimidoyl derivative, while reaction with an alcohol can produce an ester .

Scientific Research Applications

N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(2,4,6-trimethylphenyl)carbamimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Properties

CAS No.

144501-31-5

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

N,N-dimethyl-N'-(2,4,6-trimethylphenyl)carbamimidoyl chloride

InChI

InChI=1S/C12H17ClN2/c1-8-6-9(2)11(10(3)7-8)14-12(13)15(4)5/h6-7H,1-5H3

InChI Key

HDQUNLGHLMLGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C(N(C)C)Cl)C

Origin of Product

United States

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